molecular formula C16H23ClN4O3 B2831699 Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378503-50-3

Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B2831699
CAS No.: 2378503-50-3
M. Wt: 354.84
InChI Key: NLCPQCLKLKYDNU-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carboxylate group and a substituted pyrazine ring. The pyrrolidine scaffold is a five-membered nitrogen-containing heterocycle, commonly utilized in medicinal chemistry due to its conformational flexibility and ability to mimic peptide bonds. The 5-chloropyrazine-2-carbonyl group introduces electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or binding interactions in biological systems.

Properties

IUPAC Name

tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-6-5-11(10-21)9-20(4)14(22)12-7-19-13(17)8-18-12/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCPQCLKLKYDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyrazine-2-carboxylic acid, tert-butyl 3-aminomethylpyrrolidine-1-carboxylate, and formaldehyde.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the carbonyl group in the pyrazine moiety can yield alcohol derivatives.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Imine or oxime derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to the presence of the pyrazine moiety.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the tert-butyl ester group can enhance membrane permeability. The methylamino group can form hydrogen bonds with target molecules, facilitating binding and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related tert-butyl pyrrolidine/piperidine carboxylate derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications References
Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate Pyrrolidine 5-chloropyrazine-2-carbonyl, methylamino linker ~400 (estimated) Chlorine substituent enhances electrophilicity; pyrazine offers π-π stacking Pharmaceutical intermediate (hypothetical) -
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3) Pyrrolidine 5-bromo-3-iodopyridin-2-yloxy 483.14 Halogen-rich (Br, I) for cross-coupling; pyridine core Suzuki-Miyaura coupling precursor
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4) Pyrrolidine 5-bromo-3-methoxypyridin-2-yloxy 387.27 Methoxy group increases electron density; bromine for functionalization Building block for heterocyclic synthesis
tert-Butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C5) Piperazine 5-methoxypyrazine, pyridine ~450 (estimated) Dual heterocycles (pyridine + pyrazine); methoxy modulates reactivity Kinase inhibitor intermediate (patented)
tert-Butyl 3-[[(4-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate (CAS 887590-84-3) Pyrrolidine 4-bromophenylmethylamino ~380 (estimated) Aromatic bromine for aryl coupling; benzylamino linker Probable intermediate in CNS drug synthesis

Key Observations:

Heterocyclic Core: The target compound’s pyrazine ring (two adjacent nitrogen atoms) contrasts with pyridine-based analogs (one nitrogen), altering electronic properties. Pyrazine’s electron-deficient nature may enhance interactions with biological targets via hydrogen bonding or π-π stacking .

Substituent Effects: Chlorine (Cl) vs. Bromine (Br)/Iodine (I): Chlorine’s smaller size and lower polarizability compared to Br/I may reduce steric hindrance, favoring nucleophilic substitution or metal-catalyzed reactions. However, Br/I are more reactive in cross-coupling (e.g., Suzuki reactions) .

Synthetic Utility :

  • Halogenated analogs (e.g., CAS 1186311-10-3) are tailored for functionalization via cross-coupling, while the target’s 5-chloropyrazine group could serve as a leaving group or direct electrophilic aromatic substitution .
  • Piperazine derivatives () are synthesized via palladium-catalyzed borylation, suggesting the target compound might follow analogous routes with modified reagents .

The methylamino linker may mimic endogenous substrates, enhancing target engagement .

Biological Activity

Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate is a synthetic organic compound with potential biological applications. Its unique structural characteristics, including a tert-butyl ester group and a chloropyrazine moiety, suggest various mechanisms of action that may influence biological systems. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse scholarly sources.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H25ClN4O3\text{C}_{17}\text{H}_{25}\text{Cl}\text{N}_4\text{O}_3

Key Structural Features:

  • Tert-butyl group : Enhances lipophilicity.
  • Chloropyrazine moiety : May contribute to interactions with biological targets.
  • Pyrrolidine ring : Provides conformational flexibility.

Synthesis

The synthesis of this compound typically involves multiple steps, which may include:

  • Formation of the chloropyrazine intermediate.
  • Reaction with pyrrolidine derivatives under controlled conditions.
  • Use of reagents such as tert-butyl chloroformate and organic solvents like dichloromethane.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the chloropyrazine moiety suggests potential interactions with targets implicated in cancer and microbial resistance.

Antimicrobial Activity

Research indicates that similar compounds with chloropyrazine structures exhibit antimicrobial properties. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Potential

Studies have shown that compounds containing pyrrolidine rings can exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes apoptosis induction through modulation of signaling pathways involved in cell proliferation and survival .

Research Findings

A selection of studies highlights the biological activity of related compounds:

StudyFindings
Investigated the antimicrobial properties of chloropyrazine derivatives, showing significant inhibition against Gram-positive bacteria.
Demonstrated cytotoxicity in cancer cell lines, suggesting potential for therapeutic applications in oncology.
Analyzed structure-activity relationships (SAR) indicating that modifications in the pyrrolidine ring enhance biological efficacy.

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, researchers synthesized several chloropyrazine derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 5-position of the pyrazine ring significantly improved antibacterial potency.

Case Study 2: Anticancer Activity

A research article from De Gruyter explored the anticancer properties of pyrrolidine-based compounds. It reported that certain derivatives induced apoptosis in human breast cancer cells by activating caspase pathways, highlighting the therapeutic potential of similar structures .

Q & A

Q. Table 1: Structural Features and Functional Implications

FeatureReactivity ImplicationsBioactivity Implications
Tert-butyl esterStabilizes against hydrolysisEnhances pharmacokinetic properties
ChloropyrazineElectrophilic substitution reactionsPotential enzyme inhibition
Pyrrolidine ringConformational adaptabilityImproved receptor binding affinity

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis involves three key steps (see Table 2 ):

Intermediate formation : Reacting 5-chloropyrazine-2-carboxylic acid with methylamine to form the amide.

Mannich reaction : Introducing the pyrrolidine-methylamino group using formaldehyde and tert-butyl 3-aminomethylpyrrolidine-1-carboxylate.

Esterification : Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group .

Q. Table 2: Synthesis Steps and Conditions

StepReagents/ConditionsKey Product
Amide formation5-chloropyrazine-2-carboxylic acid, DCC, DMAP5-chloropyrazine-2-carbonyl methylamide
Mannich reactionFormaldehyde, pyrrolidine derivative, THF, RTMethylamino-pyrrolidine intermediate
Boc protectionBoc anhydride, DMAP, DCMFinal Boc-protected compound

Advanced: How can synthesis be optimized for industrial-scale production?

Answer:
Industrial optimization strategies include:

  • Continuous flow reactors : Minimize side reactions and improve heat/mass transfer .
  • Automated purification : Use simulated moving bed (SMB) chromatography for high-purity yields.
  • Solvent selection : Replace tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) for greener processing .

Q. Key Metrics for Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction time24–48 hours4–8 hours (flow reactors)
Yield60–70%>85% (optimized catalysts)
Purity95% (column chromatography)99% (SMB chromatography)

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Answer:
Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:

  • Dose-response profiling : Compare IC50 values across multiple assays (e.g., kinase vs. protease inhibition) .
  • Structural analogs : Test bromo/fluoro-pyrazine derivatives to isolate halogen-specific effects (see Table 3 ) .
  • Molecular docking : Validate binding modes using X-ray crystallography or cryo-EM to confirm target engagement .

Q. Table 3: Halogen Substitution Impact on Bioactivity

Halogen (X)Electronic EffectReported Activity (IC50, nM)
ClStrongly withdrawing12.5 ± 1.2 (Kinase A)
BrModerately withdrawing45.3 ± 3.1 (Kinase A)
FWeakly withdrawing>100 (Kinase A)

Advanced: How does the chlorine substituent influence enzyme inhibition compared to other halogens?

Answer:
The chlorine atom’s strong electron-withdrawing effect increases the pyrazine ring’s electrophilicity, enhancing covalent or non-covalent interactions with catalytic residues (e.g., cysteine or lysine in enzyme active sites). Compared to bromine or fluorine:

  • Chlorine : Higher binding affinity due to optimal size and electronegativity (e.g., 12.5 nM vs. 45.3 nM for bromine in Kinase A) .
  • Fluorine : Smaller size reduces steric hindrance but weakens electrophilic interactions, leading to lower potency .

Q. Methodological Recommendation :

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to correlate halogen effects with enthalpy/entropy changes .

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